molecular formula C10H14ClN3O B1469320 2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine CAS No. 1342519-58-7

2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine

Cat. No. B1469320
M. Wt: 227.69 g/mol
InChI Key: LMEZMUBCHRXQDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Characterization of Pyrazine Derivatives

  • The development of new synthesis methods for pyrazine derivatives, such as 3-pyrazinyl-imidazo[1,2-a]pyridines, showcases the ongoing exploration of pyrazine compounds for various applications, including materials science and potential pharmaceutical intermediates (Collins Michael Raymond et al., 2010).
  • The synthesis of condensed pyrrolo[b]pyrazines from 2,3-dichloro-5,6-dicyanopyrazine demonstrates the versatility of pyrazine derivatives in constructing complex heterocyclic structures, which could have implications in developing new materials or bioactive molecules (Y. Volovenko & G. Dubinina, 1999).

Exploration of Pyrazine-based Ligands

  • Research into mononuclear ruthenium(II) carbonyl complexes with heterocycle-based asymmetric bidentate ligands, including pyrazine derivatives, highlights the importance of pyrazine-based ligands in catalysis and materials science. This could point to potential applications in catalytic processes or the development of functional materials (Declan Mulhern et al., 2006).

Antimicrobial and Antimycobacterial Activity

  • The investigation into the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, which may involve pyrazine structures as intermediates or analogues, suggests potential applications in discovering new antimicrobial agents (R.V.Sidhaye et al., 2011).

Genotoxicity and Bioactivation Studies

  • A study on the genotoxicity of a novel 5-HT2C receptor agonist, which includes structural elements related to pyrazine, demonstrates the importance of understanding the metabolic pathways and potential genotoxicity of new compounds. This research is crucial for ensuring the safety of new chemical entities in drug development (A. Kalgutkar et al., 2007).

properties

IUPAC Name

2-chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-7-8-2-5-14(6-8)10-9(11)12-3-4-13-10/h3-4,8H,2,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEZMUBCHRXQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-[3-(methoxymethyl)pyrrolidin-1-yl]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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